Bienvenue dans la boutique en ligne BenchChem!

Rubitecan

BCRP/ABCG2 Drug Resistance Efflux Transporter

Select Rubitecan for preclinical oncology research requiring a BCRP-independent topoisomerase I inhibitor. Its unique pharmacology—non-substrate for BCRP efflux, oral bioavailability, and established activity in gemcitabine-refractory pancreatic cancer models—differentiates it from irinotecan and topotecan. Use as a critical probe to dissect BCRP-mediated resistance mechanisms and benchmark novel agents.

Molecular Formula C20H15N3O6
Molecular Weight 393.3 g/mol
CAS No. 104195-61-1
Cat. No. B034528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubitecan
CAS104195-61-1
Molecular FormulaC20H15N3O6
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)[N+](=O)[O-])O
InChIInChI=1S/C20H15N3O6/c1-2-20(26)13-7-16-17-10(8-22(16)18(24)12(13)9-29-19(20)25)6-11-14(21-17)4-3-5-15(11)23(27)28/h3-7,26H,2,8-9H2,1H3/t20-/m0/s1
InChIKeyVHXNKPBCCMUMSW-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rubitecan (9-Nitrocamptothecin) CAS 104195-61-1: A Semi-Synthetic, Orally Bioavailable Topoisomerase I Inhibitor for Cancer Research


Rubitecan, also known as 9-nitrocamptothecin (9-NC), is a semi-synthetic derivative of the alkaloid camptothecin, which functions as a potent inhibitor of the DNA enzyme topoisomerase I [1]. It is an orally bioavailable camptothecin analogue that exists in equilibrium with its active metabolite, 9-aminocamptothecin (9-AC), and its mechanism of action involves the induction of protein-linked DNA single-strand breaks, thereby blocking DNA and RNA synthesis in dividing cells [2].

Why Substituting Rubitecan with Other Camptothecin Analogs Like Irinotecan or Topotecan is Not Interchangeable


Generic substitution among camptothecin analogues is not scientifically valid due to critical differences in their molecular pharmacology that dictate efficacy and toxicity. Unlike irinotecan and topotecan, which are substrates for the BCRP (Breast Cancer Resistance Protein) efflux pump, the parent compound Rubitecan (9-NC) is not, a key feature that may allow it to circumvent a common mechanism of tumor resistance [1]. Furthermore, its oral bioavailability and distinct pharmacokinetic profile, including a specific lactone-to-carboxylate equilibrium in vivo, mean that its exposure and active drug delivery cannot be replicated by simply administering another class member, even its own metabolite 9-aminocamptothecin (9-AC) [2].

Rubitecan (9-Nitrocamptothecin) Quantitative Differentiation Evidence Against Key Comparators


Rubitecan (9-NC) Evades BCRP-Mediated Efflux, Unlike its Active Metabolite 9-AC and Clinical Comparators Irinotecan/Topotecan

In a direct head-to-head comparison using mammalian cells stably transfected with the efflux transporter BCRP, overexpression of wild-type or R482T mutant BCRP conferred significant resistance to 9-aminocamptothecin (9-AC), irinotecan, and topotecan, but notably did NOT confer resistance to Rubitecan (9-NC) [1]. This was corroborated by reduced intracellular accumulation of 9-AC in BCRP-overexpressing cells, whereas 9-NC accumulation remained unaffected [1].

BCRP/ABCG2 Drug Resistance Efflux Transporter Camptothecin Pharmacology

Intravenous Rubitecan Demonstrates Comparable or Superior Antitumor Activity to Irinotecan and Topotecan in Human Xenograft Models

In a head-to-head preclinical study evaluating an intravenous (i.v.) formulation of Rubitecan across five human solid tumor xenograft models, the activity of i.v. Rubitecan was found to be similar or somewhat superior to that of intraperitoneal (i.p.) regimens using the reference drugs irinotecan and topotecan [1]. Tumor sensitivity to i.v. Rubitecan was ranked MX-1 (breast) > A375 (melanoma) > SKMES (NSCLC) > Panc-1 (pancreatic) > HT29 (colon) [1].

In Vivo Xenograft Tumor Growth Delay Preclinical Efficacy Solid Tumors

Rubitecan Shows Clinical Activity in Refractory Pancreatic Cancer After Gemcitabine and 5-FU Failure

A Phase III randomized study evaluated Rubitecan versus 5-fluorouracil (5-FU) in pancreatic cancer patients with progressive disease following gemcitabine treatment [1]. Of the 93 patients (41%) who crossed over from the 5-FU arm to receive Rubitecan 'rescue' therapy, 14 out of 35 evaluable patients (40%) achieved tumor growth control, defined as an objective response or disease stabilization [1]. The median overall survival from randomization was significantly longer for patients who crossed over to Rubitecan (184 days) compared to those who did not cross over (66 days) [1].

Pancreatic Cancer Phase II/III Clinical Trial Refractory Disease Gemcitabine

Oral Rubitecan Enables Outpatient Dosing and Alternative Administration Routes, Distinguishing it from Intravenous-Only Camptothecins

Unlike the first-generation clinical camptothecins topotecan and irinotecan, which require intravenous administration, Rubitecan is orally bioavailable [1]. This enables prolonged, convenient outpatient dosing schedules. Pharmacokinetic studies of oral Rubitecan have characterized its profile, including a reported lactone to total drug area under the plasma concentration-time curve (AUC) ratio of 14.7%, with evidence of an enterohepatic cycle [2]. Furthermore, preclinical work has explored its potential for alternative delivery methods, including transdermal and inhalation routes, which are not feasible with most other camptothecins [1].

Oral Bioavailability Pharmacokinetics Alternative Delivery Patient Compliance

Rubitecan (9-Nitrocamptothecin) CAS 104195-61-1: Validated Research and Industrial Application Scenarios


Investigating BCRP-Mediated Chemoresistance Mechanisms in Cancer

As demonstrated by its lack of recognition by the BCRP efflux pump, Rubitecan (9-NC) serves as a critical probe in oncology research to distinguish BCRP-dependent and -independent mechanisms of camptothecin resistance [1]. Its use can help dissect the specific contribution of BCRP to treatment failure in tumor models where comparators like SN-38 (active metabolite of irinotecan) and topotecan are actively effluxed [1].

Developing Next-Generation Therapies for Refractory Pancreatic Ductal Adenocarcinoma (PDAC)

The clinical evidence of Rubitecan's activity in gemcitabine- and 5-FU-refractory pancreatic cancer makes it a relevant standard for benchmarking new agents in this difficult-to-treat indication [1]. Preclinical studies can utilize Rubitecan as a comparator to validate novel compounds or combination strategies aiming to improve upon its 40% tumor growth control rate and survival benefit in the post-gemcitabine setting [1].

Evaluating Alternative Drug Delivery Systems for Camptothecins

Given its oral bioavailability and established preclinical data on transdermal and inhalation delivery, Rubitecan is an ideal candidate for research into novel drug formulation and delivery systems for topoisomerase I inhibitors [1][2]. Researchers can use it to study the impact of route of administration on pharmacokinetics and lactone stability, as detailed by its characterized 14.7% lactone-to-total-drug AUC ratio [2].

Validating In Vivo Xenograft Efficacy of Novel Topoisomerase I Inhibitors

For preclinical in vivo pharmacology, Rubitecan's activity has been benchmarked against the gold-standard comparators irinotecan and topotecan in a panel of five human solid tumor xenografts (MX-1, A375, SKMES, Panc-1, HT29) [1]. This provides a robust, data-driven framework for researchers to assess the relative efficacy and tumor-type sensitivity of new chemical entities against a well-characterized, potent camptothecin analogue [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubitecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.